(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE
Overview
Description
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazinane ring, chloro(difluoro)methoxy group, and methoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multiple steps. The process begins with the preparation of the thiazinane ring, followed by the introduction of the chloro(difluoro)methoxy group and the methoxyphenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro(difluoro)methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazinane derivatives and molecules with chloro(difluoro)methoxy and methoxyphenyl groups. Examples include:
- (2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-ETHYL-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE analogs with different substituents.
- Thiazinane derivatives with varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
N-[4-[chloro(difluoro)methoxy]phenyl]-3-ethyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF2N3O4S/c1-3-27-18(28)12-17(32-20(27)26-14-4-8-15(30-2)9-5-14)19(29)25-13-6-10-16(11-7-13)31-21(22,23)24/h4-11,17H,3,12H2,1-2H3,(H,25,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNPYQVEKMGYBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF2N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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